Denatonium saccharide
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHOZBCVOAFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034361 | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90823-38-4, 61724-46-7 | |
| Record name | Denatonium saccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Violet 68 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Denatonium saccharide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENATONIUM SACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthesis and Derivatization Methodologies of Denatonium Saccharide
Precursor Compound Preparation and Reaction Pathways
The synthesis of denatonium (B1200031) saccharide is a multi-step process that begins with the formation of a denatonium halide intermediate, which is subsequently converted to the final product.
The primary precursor for the denatonium cation is the common local anesthetic, lidocaine (B1675312). wikipedia.org The synthesis involves the quaternization of the tertiary amine group in lidocaine with a benzyl (B1604629) halide, most commonly benzyl chloride. wikipedia.orggoogle.com This reaction, known as the Menshutkin reaction, is a type of nucleophilic aliphatic substitution (SN2) that forms a quaternary ammonium (B1175870) salt, denatonium chloride. acs.orgyoutube.com
The reaction pathways for synthesizing the denatonium chloride intermediate have been explored under various conditions:
Solvent-Free Method: An early method involved a solvent-free reaction carried out by heating lidocaine and benzyl chloride at 110°C for 35 hours, achieving a 92% yield. acs.org
Aqueous Method: An alternative approach uses water as the reaction medium. acs.orgquickcompany.in In this method, lidocaine is heated with benzyl chloride in water at a temperature range of 70-90°C for 20-24 hours, resulting in a yield of approximately 70%. acs.orgquickcompany.in The product, denatonium chloride, is soluble in water, while the starting materials, lidocaine and benzyl chloride, have low solubility, necessitating higher temperatures and longer reaction times. acs.org
Acetonitrile (B52724) Method: A more recent and sustainable approach utilizes acetonitrile as the solvent. The reaction is conducted at 80°C for 14 hours, yielding denatonium chloride with an efficiency of approximately 91%. acs.orgresearchgate.net
The general reaction is as follows: Lidocaine + Benzyl Chloride → Denatonium Chloride
Once the denatonium halide intermediate is synthesized and purified, the halide anion is replaced with a saccharide anion through a simple ion exchange reaction. wikipedia.orgacs.org This conversion is typically achieved by reacting the denatonium halide, such as denatonium chloride, with an alkali metal salt of saccharin (B28170), like sodium saccharin. google.comgoogle.com
The process can be carried out using different solvents and conditions:
In Water: Denatonium chloride is dissolved in water and heated to approximately 55-65°C. google.comgoogle.com An equivalent amount of sodium saccharin is added, causing the formation of denatonium saccharide as an oily substance that solidifies upon stirring. The product is then recovered through solvent extraction using chloroform, followed by precipitation, yielding a fine white powder. google.comgoogle.com This method has reported yields of around 80.5%. google.com
In Ethanol (B145695): As part of a more sustainable approach, the ion exchange can be performed in ethanol. acs.org In this procedure, denatonium chloride is mixed with sodium saccharinate dihydrate in ethanol and stirred at 50°C for about 10 minutes. acs.orgresearchgate.net The byproduct, sodium chloride, precipitates out of the solution and can be removed by filtration. acs.org This method is highly efficient, achieving a 99% yield of this compound. acs.orgresearchgate.net
The reaction for the conversion is: Denatonium Chloride + Sodium Saccharin → this compound + Sodium Chloride
Sustainable Synthesis Approaches for this compound
Key sustainable improvements include:
Solvent Selection: The use of acetonitrile for the initial quaternization step is considered a greener alternative to older, high-temperature, solvent-free methods. acs.org For the subsequent ion exchange, using ethanol is advantageous as many commercial products containing denatonium are ethanolic solutions, which can streamline the manufacturing process. acs.org
Catalysis: The introduction of a catalyst in the synthesis of the denatonium halide intermediate can significantly increase the reaction rate, which is a core principle of green chemistry. researchgate.net
One-Pot Synthesis: The concept of a "one-pot" synthesis, where sequential reactions are carried out in the same reactor without isolating intermediates, has been proposed for similar compounds. quickcompany.inpatsnap.comgoogle.com This approach simplifies the production process, reduces waste, and lowers costs. google.com
Optimization Strategies in this compound Synthesis
Optimization of the synthesis process focuses on improving reaction yield, reducing reaction time, and simplifying purification. acs.org
For the initial synthesis of denatonium chloride, several factors can be adjusted. A significant optimization involves the use of a catalyst. In the acetonitrile-based synthesis, adding a catalytic amount of potassium iodide (1% w/w relative to lidocaine) dramatically increases the reaction rate. researchgate.net This allows the reaction to be completed in a much shorter time while maintaining a high yield. researchgate.net
The table below compares different reaction conditions for the synthesis of the denatonium chloride intermediate from lidocaine.
Table 1: Comparison of Synthesis Methods for Denatonium Chloride Intermediate
| Method | Solvent | Temperature (°C) | Catalyst | Duration (hours) | Yield (%) | Source(s) |
|---|---|---|---|---|---|---|
| Traditional | None (Solvent-free) | 110 | None | 35 | 92% | acs.org |
| Aqueous | Water | 70-90 | None | 20-24 | 70% | acs.org |
| Sustainable | Acetonitrile | 80 | None | 14 | ~91% | acs.orgresearchgate.net |
For the conversion to this compound, the optimization is evident in the choice of solvent and reaction conditions. The procedure using ethanol at 50°C for 10 minutes is a significant improvement over the aqueous method, not only for its near-quantitative yield (99%) but also for its speed and simplicity. acs.orgresearchgate.net
Purification strategies have also been optimized. After the synthesis of denatonium chloride in an aqueous medium, washing the reaction mixture with an organic solvent like toluene (B28343) is effective for removing unreacted benzyl chloride and other organic impurities before proceeding to the next step. quickcompany.in In the ethanol-based ion exchange, the sodium chloride byproduct conveniently precipitates and is easily removed by filtration, simplifying the isolation of the final this compound product. acs.org
Rigorous Analytical Characterization in Denatonium Saccharide Research
Chromatographic Techniques for Purity and Concentration Assessment
Chromatographic methods are indispensable for separating denatonium (B1200031) saccharide from other substances and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and concentration of denatonium saccharide. avantorsciences.comspectrumchemical.com Research and quality control protocols often specify a purity of 98% or greater as determined by HPLC. ottokemi.comtcichemicals.com
Methodologies for the analysis of denatonium salts, including the saccharide variant, have been developed using reversed-phase HPLC. researchgate.net For instance, a method utilizing a Cyano-type column with an acetonitrile-water eluent has proven effective for the separation and quantification of bitter principles like denatonium compounds in various formulations. researchgate.net The detection of this compound is typically performed using a UV detector, often set at 210 nm, which allows for detection levels below 5 ng. researchgate.net
A thin-layer chromatographic method has also been described for the detection of this compound in denatured spirits, with a detection limit of 0.2 μg per spot. researchgate.net
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Purity Assay | ≥98.0% avantorsciences.comspectrumchemical.comtcichemicals.com |
| Column Type | Cyano-type, Reversed-phase researchgate.net |
| Eluent | Acetonitrile-water mixture researchgate.net |
| Detection | UV at 210 nm researchgate.net |
Mass Spectrometry (MS) is a powerful tool used to confirm the molecular identity of this compound. It provides a highly accurate measurement of the mass-to-charge ratio of the compound, which serves as a definitive confirmation of its chemical formula.
In research settings, electrospray mass spectrometry has been utilized to characterize this compound, ensuring the correct molecular weight and structure. Tandem mass spectrometry (MS-MS) experiments, which involve multiple stages of mass analysis, can be performed to further elucidate the structure of the compound. shu.ac.uk This technique is particularly useful for the structural analysis of pharmaceutical compounds and can be coupled with chromatographic methods like TLC for enhanced specificity. shu.ac.uk
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for elucidating the intricate three-dimensional structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the detailed structural analysis of this compound. acs.org Both ¹H and ¹³C NMR experiments are performed to confirm the presence of the denatonium cation and the saccharinate anion. acs.orgresearchgate.net
¹H NMR spectra of this compound show characteristic peaks originating from the denatonium cation. acs.org The replacement of other anions, such as chloride or benzoate (B1203000), with saccharinate causes noticeable shifts in the location of the peak corresponding to the methylene (B1212753) group, providing clear evidence of the salt's composition. acs.org Detailed interpretation of NMR spectra is essential to confirm the structure of the final product in synthesis procedures. acs.orgresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is another key analytical tool used to confirm the structure of this compound by identifying its functional groups. acs.org The FTIR spectrum of this compound is compared with the spectra of its precursors to monitor the formation of new chemical bonds and confirm the final structure. acs.orgresearchgate.net This spectral analysis is a critical step in verifying the successful synthesis of the compound. acs.orgresearchgate.net
Table 2: Spectroscopic Data for this compound
| Technique | Application | Key Findings |
| ¹H NMR | Structural Confirmation | Shows characteristic peaks of the denatonium cation and shifts indicating the presence of the saccharinate anion. acs.org |
| ¹³C NMR | Structural Confirmation | Confirms the presence of organic anions in the denatonium salt. acs.org |
| FTIR | Functional Group Identification | Confirms the appropriate structure of the obtained product by analyzing vibrational modes of chemical bonds. acs.org |
Assessment of Physicochemical Parameters for Academic Research
Understanding the physicochemical properties of this compound is fundamental for its application in research and development.
Key parameters that have been determined for denatonium salts include melting point, solubility in water, and the octanol-water partition coefficient. acs.orgresearchgate.net For this compound specifically, a melting point of 182 °C has been reported. ottokemi.com The determination of these properties is often carried out according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure consistency and comparability of data. acs.orgresearchgate.net These parameters are crucial for assessing the compound's potential environmental impact and behavior in various systems. acs.orgresearchgate.net
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₃N₃O₄S ottokemi.comtcichemicals.com |
| Molecular Weight | 507.65 g/mol ottokemi.com |
| Appearance | White to light yellow powder or crystals ottokemi.com |
| Melting Point | 182 °C ottokemi.com |
| Solubility | Information on specific solubility in various solvents is available for related denatonium salts like denatonium benzoate, which is soluble in water and various alcohols. atamanchemicals.com |
Molecular and Cellular Mechanisms of Denatonium Saccharide Perception and Action
Intracellular Signal Transduction Cascades
G-Protein-Coupled Receptor (GPCR) Signaling Pathways
Modulation of Intracellular Calcium Dynamics
A primary and well-documented response to denatonium (B1200031) is a rapid and robust increase in the concentration of intracellular calcium ([Ca²⁺]i). This elevation is a critical step in the signaling cascade. Research indicates that denatonium-induced calcium mobilization primarily originates from intracellular stores rather than from an influx of extracellular calcium.
Studies in various cell types, including taste cells and airway epithelial cells, have shown that denatonium activates G-protein-coupled receptors (GPCRs), specifically the T2R family of bitter taste receptors. This activation initiates a cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This entire process can occur independently of extracellular calcium.
Table 1: Research Findings on Denatonium and Intracellular Calcium
| Cell Type | Key Finding | Primary Mechanism | Supporting Evidence |
|---|---|---|---|
| Taste Receptor Cells | Robust increase in intracellular Ca²⁺ upon denatonium stimulation. | Release from intracellular stores via PLC/IP₃ pathway. | Response is abolished by depletion of intracellular calcium stores. diabetesjournals.org |
| Airway Epithelial Cells | Denatonium activates bitter taste receptors, increasing intracellular Ca²⁺. | GPCR cascade involving PLC/IP₃ signaling. | Demonstrated activation of T2Rs leading to Ca²⁺ mobilization. |
| Human L cell line NCI-H716 | Denatonium benzoate (B1203000) elicits robust, concentration-dependent increases in intracellular Ca²⁺. | Activation of bitter taste receptors on the cell surface. | Calcium imaging reveals dose-dependent responses. |
Cyclic Nucleotide Phosphodiesterase (PDE) Modulation and cAMP Levels
The role of cyclic adenosine (B11128) monophosphate (cAMP) and its regulating enzyme, phosphodiesterase (PDE), in denatonium signaling is multifaceted and appears to be cell-type specific. One of the canonical pathways for bitter taste transduction involves the G-protein gustducin (B1178931). Upon activation by a bitter agonist like denatonium, the α-subunit of gustducin stimulates PDE, which in turn hydrolyzes cAMP, leading to a decrease in its intracellular concentration. This reduction can then lead to the opening of cyclic nucleotide-gated ion channels and subsequent cellular responses.
However, research in other tissues presents a more complex picture. In human respiratory epithelial cells, denatonium-induced changes in ion currents were found to be reversible by agents that increase intracellular cAMP levels, such as the PDE inhibitor IBMX and the adenylyl cyclase activator forskolin (B1673556). nih.govresearchgate.net This suggests that in these cells, denatonium's action is opposed by cAMP signaling. nih.govresearchgate.net Furthermore, studies have demonstrated that denatonium can modulate two-pore potassium (K2P) channels through a cAMP-dependent pathway. nih.govnih.gov In some experimental models, inhibiting PDE with IBMX was found to increase the effect of denatonium, while activating adenylate cyclase with forskolin reversed it, indicating a reduction in cAMP-dependent ion transport is part of the response. researchgate.net
Conversely, studies in pancreatic β-cells found that denatonium had no direct effect on cAMP levels, suggesting its mechanism of action in that specific context is independent of the cAMP/PDE axis. diabetesjournals.org This highlights the diversity of signaling pathways utilized by denatonium in different physiological systems.
Ion Channel Modulation in Denatonium Responses
Denatonium's effects extend to the direct or indirect modulation of several types of ion channels, which is crucial for its role in cellular depolarization, ion transport, and other physiological responses.
Interaction with ATP-Sensitive Potassium (KATP) Channels
Denatonium has been shown to interact directly with ATP-sensitive potassium (KATP) channels, particularly in pancreatic β-cells. diabetesjournals.org In this system, denatonium stimulates insulin (B600854) secretion by decreasing KATP channel activity. diabetesjournals.orgphysiology.org This inhibition of the outward potassium current leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing an influx of Ca²⁺ and triggering insulin release. diabetesjournals.org This action is the primary cause of depolarization in these cells. diabetesjournals.org
Table 2: Summary of Denatonium's Interaction with KATP Channels
| Cell Type | Effect on KATP Channel | Resulting Cellular Action | Mechanism |
|---|---|---|---|
| Pancreatic β-cells (HIT-T15, rat islets) | Inhibition / Decreased Activity | Membrane depolarization, Ca²⁺ influx, and insulin secretion. diabetesjournals.orgphysiology.org | Likely direct blockade of the Kir6.2 subunit. diabetesjournals.org |
Regulation of Epithelial Sodium Channels (ENaC)
In certain epithelial tissues, such as the trachea, denatonium modulates the activity of the epithelial sodium channel (ENaC). Studies in murine tracheae have shown that denatonium reduces the basal short-circuit current (Isc), an effect that is diminished by the ENaC antagonist amiloride (B1667095). researchgate.net This indicates that denatonium leads to an inhibition of ENaC-mediated sodium transport. researchgate.net This regulation is part of the canonical bitter taste signaling cascade, as inhibitors of PLC and IP₃ receptors also reduce the denatonium effect. researchgate.net
However, in other epithelial models, like human sinonasal cells, denatonium-induced current changes were not found to be mediated by ENaC, as amiloride pre-treatment did not block the effect. nih.gov This suggests that the regulation of ENaC by denatonium is tissue-specific and depends on the particular cellular context and the array of signaling components present.
Influence on Two-Pore Potassium (K2P) Channels
In human respiratory epithelia, denatonium has a significant inhibitory effect on two-pore potassium (K2P) channels. nih.govnih.gov Specifically, research on polarized nasal epithelial cells demonstrated that denatonium decreases the K2P current, and that this action occurs via a cAMP-dependent signaling pathway. nih.govresearchgate.netnih.gov
The use of specific pharmacological blockers has been instrumental in elucidating this mechanism. Bupivacaine, a blocker of the TREK family of K2P channels, was shown to diminish the response to denatonium when applied apically. nih.govresearchgate.net The closure of these apical K2P channels appears to be a key event in the denatonium-mediated change in epithelial current. nih.gov Furthermore, this inhibition of K2P channels by denatonium was found to lower the threshold for the release of human β-defensin-2, suggesting a role in enhancing mucosal innate defense mechanisms. nih.govresearchgate.net
Extra-Oral and Non-Gustatory Cellular Mechanisms of Denatonium Action
The perception of the bitter compound denatonium extends far beyond the taste buds of the oral cavity. A growing body of research has uncovered the expression of its cognate bitter taste receptors (T2Rs) in a multitude of extra-oral tissues. The activation of these receptors by denatonium initiates a cascade of cellular responses that are distinct from gustatory perception and play significant roles in physiological and pathophysiological processes. This section delves into the molecular and cellular mechanisms through which denatonium exerts its effects on various non-gustatory cell types.
Enteroendocrine Cell Secretion of Hormones (e.g., GLP-1, PYY)
Denatonium has been demonstrated to be a potent secretagogue for key metabolic hormones from enteroendocrine cells. In studies utilizing the human NCI-H716 enteroendocrine cell line, denatonium induces the secretion of both glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govnih.gov This response is concentration-dependent. nih.gov For instance, at a concentration of 2 mmol/L, denatonium benzoate was found to stimulate the release of PYY by approximately 2.3-fold in murine NCI-H716 cells. mdpi.com
The underlying mechanism for this hormonal secretion involves the activation of T2R signaling pathways within the enteroendocrine cells. nih.govresearchgate.net Upon binding to T2Rs, such as TAS2R4, TAS2R43, and TAS2R46, denatonium initiates a signal transduction cascade. mdpi.com This cascade involves the activation of the G-protein subunit α-gustducin, which is also found in taste bud cells. nih.govnih.gov This leads to an enhancement of phospholipase C (PLC) activity and a reduction in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov The activation of PLC ultimately results in increased intracellular calcium concentrations, which acts as the final trigger for the exocytosis of GLP-1 and PYY from the cells. nih.govnih.gov
Table 1: Effect of Denatonium Benzoate on Enteroendocrine Hormone Secretion
| Cell Type | Hormone | Denatonium Benzoate Concentration | Fold Increase in Secretion | Reference |
| Murine NCI-H716 Cells | Peptide YY (PYY) | 2 mmol/L | ~2.3 | mdpi.com |
Pancreatic Islet Hormone Secretion (e.g., Insulin, Glucagon (B607659), Somatostatin)
The influence of denatonium extends to the endocrine pancreas, where it modulates the secretion of several key hormones involved in glucose homeostasis. Research on isolated mouse pancreatic islets has shown that denatonium benzoate can augment the secretion of insulin, glucagon, and somatostatin (B550006), and these effects are independent of ambient glucose concentrations. nih.govphysiology.orgphysiology.org
Specifically, denatonium at concentrations between 0.5-1 mM was found to enhance insulin secretion at both low (2.8 mM) and high (16.7 mM) glucose levels. nih.govphysiology.org This stimulatory effect on insulin release is mediated through several mechanisms, including the closure of the ATP-sensitive potassium (KATP) channel, direct activation of T2R signaling pathways in beta-cells, and the stimulation of intraislet GLP-1 release. nih.govphysiology.orgphysiology.org However, at higher concentrations (5 mM), the potentiating effect of denatonium on insulin secretion is lost, which is likely attributable to the induction of cellular apoptosis in the islet cells. nih.govphysiology.org
Denatonium also enhances the secretion of glucagon and somatostatin from pancreatic islets. nih.govphysiology.org The precise mechanisms underlying the stimulation of glucagon and somatostatin release are less clearly defined but are observed at both low and high glucose levels. physiology.org
Table 2: Influence of Denatonium Benzoate on Pancreatic Islet Hormone Secretion in Mouse Islets
| Hormone | Denatonium Benzoate Concentration | Glucose Condition | Effect on Secretion | Reference |
| Insulin | 0.5-1 mM | 2.8 mM and 16.7 mM | Augmented | nih.govphysiology.org |
| Insulin | 5 mM | 2.8 mM and 16.7 mM | No augmentation (apoptosis observed) | nih.govphysiology.org |
| Glucagon | Not specified | Low and high glucose | Enhanced | nih.govphysiology.org |
| Somatostatin | Not specified | Low and high glucose | Enhanced | nih.govphysiology.org |
| GLP-1 | Not specified | Not specified | Stimulated (intraislet) | nih.gov |
Modulation of Airway Smooth Muscle and Ciliary Function
In the respiratory system, denatonium exerts significant effects on both airway smooth muscle tone and the function of ciliated epithelial cells. Activation of T2Rs on airway smooth muscle cells by denatonium leads to muscle relaxation and bronchodilation. nih.gov Paradoxically, this relaxation occurs despite an initial increase in intracellular calcium ([Ca2+]i), a signal that typically triggers contraction. nih.gov The bronchodilatory effect of denatonium has been observed to be potent, in some cases causing a greater degree of airway dilation than β-agonists. nih.gov The signaling pathway involves Gβγ subunits, phospholipase Cβ (PLCβ), and the IP3 receptor. nih.gov The relaxation is thought to be mediated by a localized calcium flux that activates large-conductance, calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and relaxation. nih.gov
In addition to its effects on smooth muscle, denatonium stimulates an increase in the beat frequency of cilia on airway epithelial cells. mdpi.comphysiology.org This action is crucial for mucociliary clearance, the primary physical defense mechanism of the airways. The increased ciliary beat frequency is a result of T2R activation leading to a rise in intracellular calcium. mdpi.com
Table 3: Effects of Denatonium on Airway Cellular Functions
| Cell Type/Tissue | Effect | Underlying Mechanism | Reference |
| Airway Smooth Muscle | Relaxation / Bronchodilation | Localized [Ca2+]i flux, activation of BKCa channels | nih.gov |
| Ciliated Airway Epithelium | Increased Ciliary Beat Frequency | Increased intracellular calcium via T2R activation | mdpi.com |
Effects on Immune Cell Function (e.g., Macrophage Cytokine Release)
Denatonium also modulates the function of immune cells, particularly macrophages. The activation of T2Rs on primary human monocyte-derived macrophages by denatonium initiates a signaling cascade that enhances their phagocytic capabilities. nih.gov This process begins with a low-level, sustained increase in intracellular calcium, which is dependent on a pertussis toxin-sensitive G-protein and phospholipase C. nih.gov
The rise in calcium activates nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). nih.gov NO, in turn, stimulates an increase in cellular cyclic GMP (cGMP), which ultimately enhances the acute phagocytosis of bacteria by approximately threefold. nih.gov In parallel to the calcium-NO pathway, T2R activation by denatonium also causes a decrease in cAMP levels, which further contributes to the enhancement of phagocytosis. nih.gov While T2R activation has been linked to the inhibition of pro-inflammatory cytokine release, specific studies detailing the direct impact of denatonium on the secretion of cytokines like TNF-α or IL-6 from macrophages are still emerging. lumenlearning.com
Influence on Cellular Proliferation and Apoptosis in Malignancy Models (e.g., Acute Myeloid Leukemia)
In the context of cancer, denatonium has been shown to exert anti-neoplastic effects in models of acute myeloid leukemia (AML). The activation of functional T2Rs on AML cells by denatonium leads to a significant reduction in cell proliferation and the induction of apoptosis. nih.govnih.gov
The anti-proliferative effect of denatonium is associated with a cell cycle arrest in the G0/G1 phase. nih.gov Furthermore, exposure to denatonium induces apoptosis through the activation of the caspase cascade. nih.govnih.gov This is accompanied by a disruption of the mitochondrial membrane potential. nih.gov Beyond its effects on cell survival and proliferation, denatonium also impairs the motility and migratory capacity of AML cells. nih.gov Metabolically, it inhibits cellular respiration by decreasing both glucose uptake and oxidative phosphorylation. nih.gov
Table 4: Effects of Denatonium on Acute Myeloid Leukemia (AML) Cells
| Cellular Process | Effect of Denatonium | Mechanism | Reference |
| Proliferation | Reduced | Cell cycle arrest in G0/G1 phase | nih.gov |
| Apoptosis | Induced | Activation of caspase cascade, mitochondrial pathway activation | nih.gov |
| Motility and Migration | Impaired | Not specified | nih.gov |
| Cellular Respiration | Inhibited | Decreased glucose uptake and oxidative phosphorylation | nih.gov |
Chemosensory Cell Signal Transduction Beyond Taste Buds
The role of denatonium as a chemosensory stimulus is not confined to taste perception. Solitary chemosensory cells (SCCs), which are found in various non-gustatory tissues including the nasal respiratory epithelium, express T2Rs and respond to denatonium. The activation of these cells by irritants like denatonium can evoke protective reflexes, such as changes in respiration, and trigger neurogenic inflammation. researchgate.net
The signal transduction pathway in these extra-oral chemosensory cells mirrors the canonical pathway found in taste receptor cells. It involves the key components of taste signaling, including the G-protein α-gustducin and the downstream effectors phospholipase C β2 (PLCβ2) and the transient receptor potential cation channel subfamily M member 5 (TRPM5). Genetic ablation of Gα-gustducin or TRPM5 has been shown to eliminate the physiological responses to denatonium in these cells, confirming the essential role of this pathway in extra-oral chemosensation. researchgate.net
Structure Activity Relationships Sar in Denatonium Saccharide Mediated Bitterness
Identification of Key Structural Moieties for Bitter Elicitation
The bitterness of denatonium (B1200031) saccharide is primarily attributed to the denatonium cation. chemicalbook.com This cation is a quaternary ammonium (B1175870) compound characterized by several structural components that are essential for its intense bitterness. chemicalbook.com A central feature is the positively charged quaternary nitrogen atom, which is crucial for the initial interaction with the taste receptor.
Interactive Data Table: Key Structural Features of Denatonium for Bitterness
| Key Structural Moiety | Description | Role in Bitterness |
| Quaternary Ammonium Cation | A positively charged nitrogen atom bonded to four carbon atoms. | The positive charge is a primary point of interaction with the bitter taste receptor. |
| Benzyl (B1604629) Groups | Two phenylmethyl groups attached to the nitrogen atom. | These large, hydrophobic groups enhance the binding affinity to the receptor. chemrxiv.org |
| Lidocaine-like Moiety | An amide group linked to a 2,6-dimethylphenyl ring. | Contributes to the specific three-dimensional shape required for potent receptor activation. |
Comparative SAR Analysis with Related Bitter Compounds and Sweeteners
Comparing the structure of denatonium with other taste-active compounds highlights the specific features that determine taste quality and intensity. For instance, quinine (B1679958), another well-known bitter compound, also possesses hydrophobic aromatic regions and nitrogen atoms that can be protonated, which are important for its bitter taste. However, the unique quaternary ammonium structure and the specific arrangement of bulky hydrophobic groups in denatonium are thought to be responsible for its significantly greater bitterness. researchgate.net
In stark contrast, the saccharide anion of denatonium saccharide is the conjugate base of saccharin (B28170), a well-known artificial sweetener. The structural requirements for sweetness are fundamentally different from those for bitterness. According to the "Triangle of Sweetness" theory, a sweet molecule requires a hydrogen bond donor (AH), a hydrogen bond acceptor (B), and a hydrophobic site (X) arranged in a specific geometric orientation. Saccharin fulfills these criteria. The denatonium cation, while possessing hydrophobic regions, lacks the critical hydrogen bond donor-acceptor system in the correct arrangement, and its dominant structural features are optimized for activating bitter, not sweet, receptors.
Interactive Data Table: Comparative SAR of Taste Compounds
| Compound | Class | Key Structural Features for Taste | Resulting Taste |
| Denatonium | Bitter Compound | Quaternary ammonium cation, two benzyl groups, lidocaine-like moiety. | Extremely Bitter |
| Quinine | Bitter Compound | Aromatic quinoline (B57606) ring, quinuclidine (B89598) nitrogen atom. researchgate.net | Bitter |
| Saccharin | Sweetener | Hydrogen bond donor (imide N-H), hydrogen bond acceptor (sulfonyl oxygen), hydrophobic benzene (B151609) ring. | Sweet |
Theoretical Models of Bitter Receptor-Ligand Interactions
The sensation of bitterness from denatonium is initiated by its binding to a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs or T2Rs). Denatonium is known to activate multiple TAS2Rs, including hTAS2R46. rroij.com Theoretical and computational models, such as molecular docking, have been employed to visualize and understand the interaction between the denatonium cation and its receptors at the molecular level.
These models suggest that the denatonium molecule fits into a binding pocket within the transmembrane domain of the receptor. The interaction is thought to be stabilized by a combination of forces. A key interaction is the electrostatic attraction, or salt bridge, between the positively charged quaternary ammonium group of denatonium and a negatively charged amino acid residue, such as aspartate, within the receptor. nih.gov
Furthermore, the hydrophobic benzyl and 2,6-dimethylphenyl groups of denatonium are believed to form strong hydrophobic and van der Waals interactions with nonpolar amino acid residues that line the binding pocket. This multi-point attachment, involving both charged and hydrophobic interactions, explains the high affinity and potent activation of the receptor by denatonium, leading to the profound bitter taste that is its hallmark. Pharmacophore models, which define the essential three-dimensional arrangement of chemical features, have been developed to further characterize these interactions and identify other potential bitter compounds. rroij.com
Genetic Underpinnings of Denatonium Saccharide Perception and Receptor Polymorphisms
Genetic Variation in T2Rs and Individual Sensitivity to Denatonium (B1200031)
The genes encoding T2Rs exhibit an unusually high degree of allelic variation, which is thought to reflect evolutionary adaptation to diverse dietary toxins. frontiersin.orgoup.compsu.edu This genetic diversity is a primary reason for the wide range of individual differences in the perception of bitter compounds, including denatonium. Specific single nucleotide polymorphisms (SNPs) within TAS2R genes can alter receptor function, leading to heightened, diminished, or unchanged sensitivity to their cognate agonists. frontiersin.org
Denatonium is known to activate at least eight different human T2Rs, making the genetic influence on its perception a complex interplay of multiple gene variants. nih.gov Research has begun to link specific TAS2R polymorphisms to altered sensitivity and related clinical phenotypes. For instance, in a study on Aspirin-Exacerbated Respiratory Disease (AERD), a condition characterized by hypersensitivity to NSAIDs, patients showed enhanced sensitivity to denatonium benzoate (B1203000). nih.gov Genetic analysis in this cohort revealed that a variant in the TAS2R4 gene (rs2234002) was more frequent in individuals with AERD compared to controls, suggesting this polymorphism may contribute to the heightened bitter sensitivity and the underlying inflammatory pathology of the disease. nih.gov
While much of the foundational work on bitter taste genetics focused on the TAS2R38 gene and its role in perceiving phenylthiocarbamide (PTC), research is expanding to understand how polymorphisms in other TAS2Rs affect the perception of a broader range of bitter substances like denatonium. oup.com23andme.com Studies have associated variants in TAS2R clusters, such as TAS2R3, TAS2R4, and TAS2R5, with variations in the perceived bitterness of common beverages like coffee. oup.compsu.edu Similarly, a SNP in TAS2R19 has been linked to increased bitterness perception and decreased liking of grapefruit juice. oup.compsu.edu These findings underscore that an individual's sensitivity to denatonium is not determined by a single gene but likely by a combination of variants across the multiple receptors it activates.
Table 1: Genetic Variations in T2Rs and Their Association with Bitter Perception
| Gene | Polymorphism (SNP) | Associated Phenotype |
|---|---|---|
| TAS2R4 | rs2234002 (S141N) | Increased frequency in AERD patients, who exhibit heightened denatonium sensitivity. nih.gov |
| TAS2R19 | rs10772420 | Associated with increased bitterness and decreased liking of grapefruit juice. oup.com |
| TAS2R3/4/5 | Haplotype block | Explains some variability in the bitterness of espresso coffee. oup.compsu.edu |
| TAS2R16 | rs860170 | Associated with alcohol intake. oup.com |
| TAS2R38 | Multiple variants | Not a denatonium receptor, but a well-studied example of how polymorphisms dictate bitter taste sensitivity (to PTC/PROP) and food preferences. oup.com23andme.com |
Gene Expression Profiles of Denatonium-Responsive Receptors
The perception and physiological response to denatonium begin with its interaction with specific T2Rs. Functional assays have identified several human T2Rs that are activated by denatonium, including TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46, and TAS2R47. nih.govbiorxiv.orgoup.com The expression of these receptors is not confined to taste buds in the oral cavity; they are also found in numerous extra-oral tissues, suggesting they have functions beyond taste perception. nih.govmdpi.com
Gene expression studies have documented the presence of denatonium-responsive receptors in a wide array of tissues:
Respiratory System : TAS2R4, TAS2R10, TAS2R14, and others are expressed in the human airway epithelium, including solitary chemosensory cells (SCCs) and ciliated cells. nih.govphysiology.org Here, they are believed to play a role in innate immunity by detecting noxious inhaled substances. nih.govjci.org
Hematopoietic Cells : Umbilical cord blood-derived CD34+ hematopoietic stem/progenitor cells (HSPCs) and acute myeloid leukemia (AML) cells express functional T2Rs, including the denatonium-sensitive TAS2R4, TAS2R13, and TAS2R30/47. oup.comnih.gov
Gastrointestinal Tract : T2Rs are expressed in the stomach and small intestine, including enteroendocrine cells, where they may sense luminal contents. pnas.org
Other Tissues : Expression of various T2Rs has also been identified in the heart, spleen, lung, and kidney, although their specific functions in these organs are still being elucidated. mdpi.comresearchgate.net
Exposure to denatonium can actively modulate gene expression. In AML cells, treatment with denatonium benzoate led to significant changes in the transcriptomic profile, upregulating 126 genes and downregulating 159 genes. oup.com The differentially expressed genes were involved in critical cellular processes such as apoptosis, cell cycle regulation, cell migration, and metabolism, demonstrating that the activation of T2Rs by denatonium initiates broad downstream genetic programs. nih.govresearchgate.net
Table 2: Expression of Denatonium-Responsive T2Rs in Various Tissues
| Receptor | Tissues/Cell Types with Documented Expression |
|---|---|
| TAS2R4 | Airway ciliated cells, HNSCC cells, Hematopoietic stem cells, AML cells, Guinea pig trachea. oup.comnih.govnih.govbiorxiv.orgphysiology.org |
| TAS2R8 | Airway SCCs, AML cells. nih.govnih.gov |
| TAS2R10 | Airway SCCs, AML cells, Hematopoietic stem cells, Guinea pig trachea. oup.comnih.govnih.govphysiology.org |
| TAS2R13 | Airway SCCs, HNSCC cells (nuclear), Hematopoietic stem cells, AML cells. oup.comnih.govnih.govbiorxiv.org |
| TAS2R39 | Airway ciliated cells. nih.gov |
| TAS2R43 | Airway ciliated cells, HNSCC cells. nih.govbiorxiv.org |
| TAS2R46 | Airway SCCs, HNSCC cells. nih.govbiorxiv.org |
| TAS2R47 (TAS2R30) | Airway SCCs, HNSCC cells, Hematopoietic stem cells, AML cells. oup.comnih.govnih.govbiorxiv.org |
Advanced Genetic Models for Studying Denatonium Sensitivity
To dissect the specific roles of individual T2Rs in denatonium perception and its physiological consequences, researchers have turned to advanced genetic models. The CRISPR/Cas9 gene-editing technology has been particularly valuable for creating precise knockout models, allowing for the investigation of receptor function with high specificity. nih.gov
One significant study utilized CRISPR/Cas9 to generate mutant mice lacking a cluster of bitter taste receptor genes: Tas2r104, Tas2r105, and Tas2r114. nih.govresearchgate.netnih.gov Through two-bottle preference tests, these genetically modified mice demonstrated a complete loss of taste perception for denatonium benzoate, definitively linking this gene cluster to the detection of denatonium in mice. nih.govresearchgate.netnih.gov Such models are invaluable for exploring the in-vivo functions of these receptors, not only in taste but also in the extra-oral tissues where they are expressed. nih.govresearchgate.net
In addition to animal models, CRISPR/Cas9 has been applied to cell lines to study the downstream effects of denatonium. In a study on AML, researchers used CRISPR-Cas9 to knock out individual denatonium-sensitive receptors (TAS2R4, TAS2R8, TAS2R10, TAS2R13, and TAS2R30) in the THP-1 cell line. nih.gov By comparing the response of wild-type and knockout cells to denatonium, they could assess the contribution of each receptor to cellular outcomes like reduced viability, confirming that the effects of denatonium were indeed mediated through these specific T2Rs. nih.gov These advanced genetic models provide powerful tools for confirming the ligands of specific receptors and for elucidating the precise molecular pathways that are triggered following receptor activation.
Implications of T2R Polymorphisms for Downstream Cellular Responses
The genetic variations in TAS2R genes do more than just alter taste perception; they have significant implications for the downstream cellular responses triggered by agonists like denatonium. frontiersin.org The activation of a T2R initiates an intracellular signaling cascade, most commonly involving the G-protein gustducin (B1178931), activation of phospholipase C β2 (PLCβ2), and a subsequent increase in intracellular calcium ([Ca2+]i). jci.orgpnas.org Polymorphisms that alter receptor structure or expression can modulate the efficiency of this signaling cascade, leading to varied cellular fates.
For example, activation of T2Rs by denatonium in AML and hematopoietic stem cells leads to significant cellular changes, including an anti-proliferative effect, induction of apoptosis, and impaired cell migration. oup.comnih.gov A polymorphic receptor that binds denatonium with higher affinity or couples more efficiently to its G-protein could initiate a stronger or more sustained calcium signal, potentially leading to a more robust anti-cancer effect. Conversely, a low-functioning variant might result in a weaker response, rendering the cells less susceptible to denatonium's effects.
In the context of the respiratory system, T2R activation by denatonium in airway cells is part of an innate immune defense mechanism. nih.govjci.org This can trigger the secretion of antimicrobial peptides and drive inflammatory responses. nih.govjci.org The finding that a TAS2R4 polymorphism is more common in AERD patients suggests that this genetic variant may lead to an overactive or dysregulated cellular response upon stimulation, contributing to the chronic type-2 inflammation characteristic of the disease. nih.gov Therefore, TAS2R polymorphisms can act as critical modulators of cellular signaling, influencing everything from cell viability and proliferation to immune surveillance, with direct implications for human health and disease. frontiersin.orgescholarship.org
Comparative Behavioral and Perceptual Studies of Denatonium Saccharide
Cross-Species Differences in Denatonium (B1200031) Perception
The aversive taste of denatonium saccharide is not universally perceived with the same intensity across the animal kingdom. Studies have highlighted marked differences in how various species respond to this compound, challenging the assumption that its extreme bitterness to humans translates directly to other animals.
One of the most notable comparisons is between humans and rodents. While humans report this compound to be significantly more bitter and unpleasant than other bitter compounds like quinine (B1679958), research indicates that albino laboratory rats perceive quinine as the more aversive substance researchgate.net. In direct comparison studies, rats consumed significantly more of a denatonium solution than a quinine solution, suggesting a lower aversive response to denatonium researchgate.net. This disparity has led to caution against the use of this compound as a universal rodent repellent researchgate.netcore.ac.uk. Further studies have shown that while denatonium can suppress fluid intake in rats and grasshopper mice, its relative bitterness compared to quinine is perceived differently by these species compared to humans researchgate.netcore.ac.uk.
Similarly, domestic dogs (Canis familiaris) exhibit a reduced sensitivity to denatonium benzoate (B1203000), a salt of denatonium, when compared to humans nih.gov. In vitro studies on dog bitter taste receptors (Tas2rs) have shown that the orthologous receptors to the human denatonium-sensitive receptors are less responsive to denatonium benzoate. For instance, dTas2r4 is only moderately activated, and dTas2r10 is almost completely inactive in response to this compound nih.gov. Behavioral studies confirm these in vitro findings, with two-bottle choice tests showing that a higher concentration of denatonium benzoate is required to act as an effective deterrent for dogs nih.gov.
These cross-species differences in denatonium perception are rooted in the diversity of bitter taste receptors (TAS2Rs or Tas2rs). Humans possess eight distinct bitter taste receptors that recognize denatonium wikipedia.org. The variation in the number and sensitivity of these receptors across different species likely accounts for the observed differences in aversive behavior.
Comparative Perception of Denatonium Across Species
| Species | Relative Aversion to Denatonium vs. Quinine | Key Research Findings |
|---|---|---|
| Humans | Denatonium perceived as significantly more bitter. researchgate.netcore.ac.uk | Eight distinct bitter taste receptors (TAS2Rs) recognize denatonium. wikipedia.org |
| Rats (Albino laboratory) | Quinine perceived as more bitter and aversive. researchgate.net | Consumed significantly more denatonium solution than quinine solution in choice tests. researchgate.net |
| Dogs (Canis familiaris) | Reduced sensitivity to denatonium benzoate. nih.gov | Key bitter taste receptors show moderate to no activation in response to denatonium. nih.gov |
| Grasshopper Mice (Onychomys leucogaster) | Shows aversion to denatonium benzoate. core.ac.uk | Denatonium presentation significantly suppressed fluid intake. researchgate.net |
Inter-Individual Variability in Human Denatonium Aversiveness
Just as there are differences in denatonium perception between species, there is also significant variability in aversiveness among humans. This variation is largely attributed to genetic differences in the genes encoding bitter taste receptors (TAS2Rs) sciencedaily.com. The ability to perceive the bitterness of certain compounds is a classic inherited trait, and denatonium is no exception researchgate.net.
In humans, denatonium is recognized by at least eight different TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47 wikipedia.org. Genetic polymorphisms, or variations, within the genes encoding these receptors can lead to differences in receptor function and, consequently, individual sensitivity to denatonium. For example, specific genetic variants in the TAS2R4 gene have been associated with altered sensitivity to denatonium nih.gov.
This genetic diversity means that the human population is composed of individuals with a wide spectrum of sensitivities to bitter compounds sciencedaily.com. Some individuals may be "tasters" or "supertasters" who perceive denatonium as intensely and unpleasantly bitter, while others may be "non-tasters" who have a higher threshold for its detection. This variability has implications for food preferences, dietary habits, and even responses to certain medications, as TAS2Rs are also found in extra-oral tissues.
The study of these genetic underpinnings of taste perception is a growing field, and it is clear that an individual's "taste world" is, in part, determined by their unique set of taste receptor genes sciencedaily.comnih.gov. The wide range of human sensitivity to bitterness highlights the complexity of taste perception and the influential role of genetics sciencedaily.com.
Genetic Basis of Inter-Individual Variability in Human Denatonium Perception
| Factor | Description | Key Research Findings |
|---|---|---|
| Genetic Polymorphisms in TAS2R Genes | Variations in the DNA sequence of genes encoding bitter taste receptors. | A single gene can code for multiple forms of a taste receptor, each with differing sensitivity to bitter compounds. sciencedaily.com |
| TAS2R4 Gene Variants | Specific variations within the TAS2R4 gene. | Associated with altered sensitivity and aversiveness to denatonium. nih.gov |
| Multiple Receptor Activation | Denatonium activates eight different human TAS2Rs. | The number of activated receptors may contribute to the perceived bitterness intensity. acs.org |
Discriminative Properties of Denatonium Compared to Other Bitter Stimuli
The sensory experience of bitterness is not monolithic; different bitter compounds can elicit distinct perceptual qualities. However, the ability to discriminate between different bitter stimuli varies. In the case of denatonium, research has shown that its discriminability from other bitter compounds is limited, at least in some species.
Studies using operant conditioning paradigms in rats have demonstrated that they are unable to discriminate between denatonium benzoate and quinine hydrochloride nih.govnih.gov. Despite being structurally different and potentially stimulating different taste receptor cells, these two compounds appear to produce a unitary taste sensation in rats nih.govnih.gov. This finding supports the hypothesis that for some species, there may be a single, generalized "bitter" taste quality rather than a spectrum of distinct bitter tastes nih.govnih.gov. Even when the concentrations were varied to eliminate intensity as a cue, the rats failed to distinguish between the two substances nih.govnih.gov.
In contrast to the findings in rats, human studies suggest a more nuanced perception of bitterness. When asked to rate and rank the bitterness of various compounds, human subjects tend to group them into clusters. One such study found that denatonium benzoate was grouped with quinine, caffeine, sucrose (B13894) octaacetate (SOA), tetralone, and magnesium sulfate, while other bitter compounds like urea (B33335) and phenylalanine formed a separate cluster science.gov. This suggests that while denatonium and quinine may be perceptually similar for humans, they are also part of a broader category of similarly perceived bitter tastes.
The activation of multiple receptors by a single compound, a phenomenon known as promiscuity, is a key factor in the complexity of bitter taste perception acs.org. Denatonium is a promiscuous bitter ligand, activating eight of the approximately 25 human TAS2Rs wikipedia.orgacs.org. This broad activation pattern may contribute to its intense bitterness and its perceptual grouping with other multi-receptor bitter compounds.
Discriminative Properties of Denatonium
| Species | Discriminability from Quinine | Key Research Findings |
|---|---|---|
| Rats | Unable to discriminate. nih.govnih.gov | Denatonium and quinine produce a unitary taste sensation. nih.govnih.gov |
| Humans | Grouped together in perceptual studies. science.gov | Part of a cluster of bitter compounds that includes quinine, caffeine, and sucrose octaacetate. science.gov |
Denatonium Saccharide As a Research Probe in Chemosensory and Cell Biology
Utility in Investigating Taste Transduction Pathways
Denatonium (B1200031) saccharide is instrumental in dissecting the molecular cascade of bitter taste transduction. When it binds to T2Rs on the surface of taste receptor cells, it initiates a complex signaling pathway. Research has shown that this process is primarily mediated by G-protein-coupled receptors. nih.govmit.edu
Specifically, the binding of denatonium to T2Rs activates the G-protein gustducin (B1178931). nih.gov This activation, in turn, stimulates the enzyme phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govnih.govphysiology.org IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺). nih.govphysiology.org This surge in intracellular calcium is a critical step that ultimately leads to neurotransmitter release and the perception of a bitter taste. nih.gov Studies have identified several specific human T2Rs that are activated by denatonium, including TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47. wikipedia.org
Key Research Findings on Denatonium's Role in Taste Transduction:
| Component | Role in Denatonium-Induced Taste Transduction | Supporting Evidence |
| T2Rs | Specific G-protein coupled receptors that bind to denatonium, initiating the signaling cascade. wikipedia.orgmit.edu | Activation of at least eight distinct human T2Rs by denatonium has been confirmed. wikipedia.org |
| Gustducin | A taste-specific G-protein activated by T2Rs upon denatonium binding. nih.gov | Studies in knockout mice lacking gustducin showed a reduced sensitivity to denatonium. nih.gov |
| Phospholipase C (PLC) | An enzyme activated by gustducin that generates the second messenger IP₃. nih.govnih.gov | Inhibition of PLC has been shown to block denatonium-induced calcium release. physiology.orgnih.gov |
| Inositol 1,4,5-trisphosphate (IP₃) | A second messenger that triggers the release of calcium from intracellular stores. nih.govphysiology.org | Denatonium application leads to increased intracellular levels of IP₃ in taste cells. nih.gov |
| Intracellular Calcium (Ca²⁺) | The final common messenger in the pathway, leading to neurotransmitter release. nih.gov | Calcium imaging studies demonstrate a robust increase in intracellular calcium in response to denatonium. nih.govphysiology.orgnih.gov |
Application in Exploring Extra-Oral Receptor Functions
The discovery of T2Rs in tissues outside of the oral cavity has opened up new avenues of research, with denatonium saccharide serving as a key investigative tool. These extra-oral T2Rs are found in a variety of locations, including the respiratory system, gastrointestinal tract, and even in hematopoietic stem cells. oup.com
In the respiratory system, denatonium has been used to study the function of T2Rs in solitary chemosensory cells (SCCs) in the nasal cavity and brush cells in the trachea. physiology.orgnih.govnih.gov Activation of these receptors by bitter compounds like denatonium can trigger protective reflexes, such as changes in respiration and the initiation of local neurogenic inflammation, which are thought to be part of the body's innate immune response to potentially harmful inhaled substances. nih.gov For example, studies have shown that denatonium application to human sinonasal cells can stimulate the secretion of antimicrobial peptides. jci.org In mouse tracheal brush cells, denatonium has been shown to modulate ion transport, which is crucial for maintaining the airway surface liquid. researchgate.net
Research on human enteroendocrine cells has demonstrated that denatonium can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone involved in regulating blood sugar levels. nih.gov This suggests a potential role for gut-expressed bitter taste receptors in metabolic regulation. nih.gov
Examples of Extra-Oral T2R Functions Investigated with Denatonium:
| Tissue/Cell Type | Observed Effect of Denatonium | Potential Physiological Role |
| Nasal Solitary Chemosensory Cells | Activation of a PLC-mediated signaling cascade, leading to increased intracellular calcium. physiology.orgnih.gov | Detection of noxious inhaled substances and initiation of protective airway reflexes. nih.gov |
| Tracheal Brush Cells | Modulation of transepithelial ion transport and stimulation of acetylcholine (B1216132) release. nih.govmdpi.com | Regulation of mucociliary clearance and airway surface liquid homeostasis. nih.govresearchgate.net |
| Human Sinonasal Epithelial Cells | Stimulation of antimicrobial peptide secretion. jci.org | Contribution to the innate immune defense of the upper airways. jci.org |
| Human Enteroendocrine Cells | Induction of glucagon-like peptide-1 (GLP-1) secretion. nih.gov | Regulation of glucose homeostasis and metabolic processes. nih.gov |
| Hematopoietic Stem/Progenitor Cells | Antiproliferative effects and modulation of cell trafficking. oup.com | Regulation of hematopoietic stem cell functions. oup.com |
Employing this compound in Chemo-Modulation Studies
The potent and consistent bitterness of this compound makes it an ideal stimulus for studies aimed at understanding the modulation of bitter taste. This includes research into the efficacy of bitter-blocking compounds. By using a standardized bitter stimulus like denatonium, researchers can systematically evaluate the ability of various substances to reduce or inhibit its bitterness.
For instance, studies have investigated the effectiveness of sodium salts, such as sodium gluconate, in blocking the bitterness of denatonium. plos.org Interestingly, such studies have revealed age-related differences in the efficacy of these blockers, with children being less responsive than adults, suggesting developmental differences in bitter taste perception. plos.org Furthermore, research has explored the interaction between denatonium and other taste modalities. For example, some studies have investigated how saccharin (B28170) might inhibit the activation of certain T2Rs by denatonium. researchgate.net These chemo-modulation studies are crucial for developing strategies to mask unpleasant tastes in pharmaceuticals and food products.
Role in Placebo Formulations for Research Contexts
In clinical trials, particularly those involving medications with a noticeable bitter taste, it is crucial to have a placebo that mimics the sensory properties of the active drug to maintain blinding. This compound is commonly incorporated into placebo formulations for this purpose. wikipedia.org Its intense bitterness can effectively replicate the taste of many active pharmaceutical ingredients, ensuring that participants cannot distinguish between the active treatment and the placebo based on taste alone.
The use of denatonium as an aversive agent in research extends beyond placebo control. It has been employed in conditioned taste aversion paradigms in animal studies to investigate the mechanisms of learning and memory associated with unpleasant tastes. nih.gov Although it is considered a weak aversive stimulus in some animal models, its utility in these contexts highlights its role as a versatile tool in behavioral and pharmacological research. nih.gov
Intellectual Property and Regulatory Science in the Context of Denatonium Saccharide Research
Patent Landscape Analysis Related to Denatonium (B1200031) Saccharide Formulations for Research
A review of the patent landscape for denatonium saccharide reveals a focused area of intellectual property primarily centered on its synthesis, compositions, and applications as a bittering or aversive agent. The foundational patents laid the groundwork for its use in preventing accidental poisonings and deterring ingestion of harmful substances.
The primary assignee for the foundational patents for this compound is Atomergic Chemetals Corporation google.comgoogle.comjustia.comjustia.com. The initial patents, such as US4652577A, describe the novel compound this compound, its composition, and methods of use, highlighting its pronounced bitter tasting effect google.comjustia.com. These patents detail the preparation of this compound by reacting a denatonium halide with an alkali metal salt of saccharin (B28170) google.comgoogle.com. The applications outlined in these early patents are broad, covering its use as a denaturant for alcohol and in animal repellent compositions google.comgoogle.comjustia.com.
Subsequent patenting activity involving denatonium compounds has expanded to include other salts and novel formulations. For instance, patents for denatonium capsaicinate have been granted, which describe a compound with both bitter and pungent properties for use as an aversive agent, biocide, and antifoulant google.com. This suggests a trend towards developing denatonium derivatives with enhanced or specific aversive properties.
While the core patents for this compound itself have expired, the broader landscape of bittering and aversive agents continues to see innovation. Research and patenting in this area often focus on novel delivery systems, such as microencapsulation, to control the release and improve the effectiveness of the bittering agent in various products nih.govresearchgate.net. The development of aminomethyl-functionalized denatonium derivatives points to ongoing research into creating new molecules with the potential for coupling to other substances, which could have applications in specialized research formulations googleapis.com.
The geographical distribution of these patents is predominantly in North America and Europe, reflecting the primary markets for products requiring aversive agents. The following interactive data table summarizes key patents related to this compound and its formulations.
| Patent/Application Number | Title | Assignee | Key Focus of the Patent | Geographical Focus |
|---|---|---|---|---|
| US4652577A | This compound, compositions and method of use | Atomergic Chemetals Corporation | Novel compound, its synthesis, and use as a bittering agent. | United States |
| US4661504A | This compound compositions and method of use | Atomergic Chemetals Corporation | Compositions for use as animal and rodent repellents. | United States |
| WO1999015495A1 | Denatonium capsaicinate and methods of producing the same | Not specified in search results | Novel denatonium salt with enhanced aversive properties. | International (WIPO) |
| EP3755685B1 | Aminomethyl-functionalized denatonium derivatives, their preparation and use | Not specified in search results | Functionalized denatonium derivatives for coupling with other molecules. | Europe |
Q & A
Q. What are the key physicochemical properties of Denatonium saccharide relevant to experimental design?
this compound (C₂₈H₃₃N₃O₄S, CAS 90823-38-4) is a quaternary ammonium salt with a bitterness threshold of 0.01 ppm, making it 5× more potent than Denatonium benzoate . Key properties include:
- Solubility : Limited solubility in DMSO and methanol, requiring solvent optimization for in vitro studies.
- Stability : Stable at room temperature but sensitive to prolonged UV exposure .
- Purity : Commercial samples typically range from 95% to 100.5%, necessitating HPLC validation for precise dosing .
Q. How is this compound detected and quantified in biological or environmental samples?
Methodological approaches include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for trace detection (≤1 ppm) in serum or soil samples .
- Fluorescence Tagging : Used to track binding affinity in receptor studies, though requires derivatization due to low native fluorescence .
- Threshold Testing : Human sensory panels or animal behavioral assays (e.g., two-bottle choice tests) for bitterness validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory distress .
- First Aid : Immediate 15-minute rinsing with water for skin/eye contact; medical evaluation if symptoms persist .
- Waste Disposal : Classify as hazardous waste (EPA guidelines) due to ecotoxicity risks for birds and mammals .
Advanced Research Questions
Q. How can researchers design concentration-response experiments to evaluate this compound’s aversive effects across species?
- Dose Selection : Start with thresholds (e.g., 0.01–1,000 ppm) informed by prior studies on rodents and deer .
- Behavioral Controls : Include "no-choice" vs. "choice" paradigms to isolate aversion from preference biases .
- Species-Specific Variables : Adjust protocols for taste receptor heterogeneity (e.g., rodents vs. ungulates) .
Q. How should contradictions in aversion efficacy data between studies be addressed?
Contradictions often arise from:
- Methodological Variability : Differences in solvent carriers (aqueous vs. lipid-based) affecting bioavailability .
- Contextual Factors : Aversion diminishes in single-food scenarios, even at 1,000 ppm, highlighting the need for ecological validity in experimental designs .
- Statistical Power : Small sample sizes (e.g., n < 20) may underdetect interspecies variability; meta-analyses of aggregated datasets are recommended .
Q. What methodologies are used to assess this compound’s ecological impact post-regulatory cancellation?
- Retrospective Field Studies : Monitor residual environmental levels in previously treated areas (e.g., tree repellents) using LC-MS .
- Risk Reassessment : EPA’s qualitative framework (2014) identified avian risks; updated models should integrate population-level toxicity data and food web dynamics .
- Alternative Compound Screening : Cross-test Denatonium derivatives (e.g., Denatonium capsaicinate) for reduced non-target toxicity .
Q. How can novel applications of this compound be explored in non-traditional research contexts?
- Neurosensory Studies : Map bitter taste receptor (TAS2R) activation pathways using calcium imaging or CRISPR-edited cell lines .
- Material Science : Incorporate into biodegradable polymers as an anti-ingestion additive for wildlife-safe packaging .
- Clinical Toxicology : Investigate synergies with emetics for poisoning interventions, noting dose-dependent cytotoxicity risks .
Methodological Resources
- Experimental Reproducibility : Document solvent preparation, purity verification, and blinding protocols to minimize bias .
- Data Interpretation : Use mixed-effects models to account for individual variability in aversion studies .
- Regulatory Compliance : Align ecotoxicology protocols with EPA Interim Assessment guidelines (2014) and post-cancellation monitoring requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
